Sodium copper chlorophyllin

Catalog No.
S1795429
CAS No.
28302-36-5
M.F
C34H29CuN4Na3O7
M. Wt
738.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium copper chlorophyllin

CAS Number

28302-36-5

Product Name

Sodium copper chlorophyllin

IUPAC Name

copper;trisodium;(8Z,17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate

Molecular Formula

C34H29CuN4Na3O7

Molecular Weight

738.1 g/mol

InChI

InChI=1S/C34H34N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5/t16-,20-;;;;/m0..../s1

InChI Key

KYLOFEQLMQEHBO-JOKPRTCASA-I

Synonyms

SODIUM CHLOROPHYLLIN;SODIUM COPPER CHLOROPHYLLIN;[sp-4-2-(2s-trans)]-sodiu;7,17-trimethyl-21h,23h-porphine-2-propanoato(5-)-n21,n22,n23,n24]-hydro-tri;cuprate(3-),[18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-12-formyl-2,3-di;CHLOROPHYLLIN WATER

Canonical SMILES

CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Isomeric SMILES

CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)[C@H]([C@@H]4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Potential Anti-mutagenic and Antioxidant Properties

Studies suggest that SCC might have antimutagenic and antioxidant properties []. Antimutagens are substances that can prevent mutations in DNA, while antioxidants can protect cells from damage caused by free radicals. These properties could be beneficial for preventing various diseases associated with oxidative stress and DNA damage.

Anti-inflammatory and Wound Healing Effects

Research suggests SCC may have anti-inflammatory and wound healing properties [, ]. In vitro studies have shown that SCC can inhibit the activity of hyaluronidase, an enzyme that breaks down hyaluronic acid, a crucial component of the skin's extracellular matrix. This suggests that topical application of SCC might promote wound healing and improve the appearance of skin [].

Sodium copper chlorophyllin is a semi-synthetic derivative of chlorophyll, characterized by its vibrant green color and water solubility. It is produced through the reaction of crude chlorophyll extract with sodium hydroxide, followed by the substitution of the magnesium ion in the chlorophyll structure with copper ions. This compound is primarily composed of copper chlorophyll copper trisodium and chlorophyll copper disodium, and its molecular formula is C34H29CuN4NaO7C_{34}H_{29}CuN_4NaO_7 with a molecular weight of approximately 692.16 g/mol . Sodium copper chlorophyllin is recognized for its potential health benefits, including antioxidant and antimutagenic properties, making it popular as a food colorant and dietary supplement .

, particularly in catalysis. It has been shown to effectively catalyze the oxidation of benzylic alcohols to arylcarbonyl compounds in aqueous solutions. This reaction demonstrates high chemoselectivity and functional group tolerance, making sodium copper chlorophyllin a valuable catalyst in organic synthesis . Additionally, its thermal stability has been studied, revealing that it follows first-order kinetics during thermal degradation, which can affect its application in food products subjected to heat .

The biological activities of sodium copper chlorophyllin are notable. Research indicates that it possesses antimutagenic properties, which may help reduce the risk of cancer by inhibiting mutagenic processes in cells. Furthermore, it exhibits antioxidant activity, potentially protecting cells from oxidative stress . Studies involving human intestinal cell lines have shown that sodium copper chlorophyllin can be absorbed and may accumulate within cells, suggesting its bioavailability and possible health benefits when consumed .

The synthesis of sodium copper chlorophyllin typically involves the following steps:

  • Extraction: Chlorophyll is extracted from plant sources such as spinach.
  • Alkalization: The crude extract is treated with methanolic sodium hydroxide to convert it into a water-soluble form.
  • Metal Substitution: Magnesium ions in the chlorophyll structure are replaced with copper ions to form sodium copper chlorophyllin.

This process results in a bright green pigment that retains many beneficial properties of natural chlorophyll while enhancing solubility in water .

Sodium copper chlorophyllin has diverse applications across various industries:

  • Food Industry: Used as a natural food colorant in products like candies, beverages, and dairy items due to its appealing green hue.
  • Pharmaceuticals: Employed as a dietary supplement for its potential health benefits, including digestive health and liver function support.
  • Cosmetics: Incorporated into personal care products for its natural coloring properties and perceived health benefits .

Interaction studies involving sodium copper chlorophyllin have explored its effects on various biological systems. For instance, research has demonstrated that it can reduce digestive odors associated with conditions like colostomy or halitosis . Additionally, studies on its stability during digestion indicate that while some components are stable, others may degrade under certain conditions, impacting their bioavailability and efficacy .

Sodium copper chlorophyllin shares similarities with other chlorophyll derivatives but possesses unique characteristics that distinguish it:

CompoundKey FeaturesUnique Aspects
Chlorophyll aNatural pigment found in plantsContains magnesium; less soluble than sodium copper chlorophyllin
Chlorophyll bSimilar to chlorophyll a but with different structureAlso less soluble; primarily found in higher plants
Copper chlorophyllinA derivative similar to sodium copper chlorophyllin but often less stableLacks the sodium component which enhances solubility
Magnesium chlorophyllinAnother derivative where magnesium remains centralLess effective as a food colorant due to lower solubility

Sodium copper chlorophyllin's unique combination of water solubility and stability makes it particularly suitable for use in food products and supplements compared to other similar compounds .

Molecular Formula and Weight

Sodium copper chlorophyllin exists as a mixture of structurally related compounds, with the predominant species featuring the molecular formula C₃₄H₂₉CuN₄Na₃O₆ and an average molecular weight of 722.144 g/mol [1] [3]. Variations occur depending on the degree of carboxylation and sodium counterion distribution. For example:

SourceMolecular FormulaMolecular Weight (g/mol)
ChemSpider [1]C₃₄H₂₉CuN₄Na₃O₆722.144
PubChem [4]C₃₄H₃₁CuN₄Na₃O₆724.1
ChemicalBook [5]C₃₄H₂₉CuN₄NaO₇⁻²692.16

These discrepancies arise from differences in (1) sodium ion stoichiometry, (2) protonation states of carboxyl groups, and (3) hydration levels in commercial preparations [3] [5].

Structural Characteristics

The core structure derives from chlorophyll a, modified through:

  • Saponification: Alkaline hydrolysis removes the phytol chain, producing water-soluble carboxylates [7] [8]
  • Transmetallation: Magnesium (Mg²⁺) in native chlorophyll is replaced by copper (Cu²⁺), enhancing stability against photodegradation [5] [7]
  • Carboxylation: Methyl groups undergo oxidation to carboxylates (-COOH), which subsequently form sodium salts (-COONa) for improved aqueous solubility [1] [4]

Key structural features include:

  • A porphyrin macrocycle with four pyrrole subunits
  • Peripheral substituents:
    • Vinyl group at C-3 (C₃H₃)
    • Ethyl group at C-8 (C₂H₅)
    • Carboxymethyl (-CH₂COO⁻) at C-17
    • Carboxyethyl (-CH₂CH₂COO⁻) at C-18 [1] [8]

Porphyrin Ring Configuration

The porphyrin system exhibits a dihydroporphyrin (chlorin) configuration, characterized by:

  • Reduced double bond between C-17 and C-18 (Δ¹⁷,¹⁸ saturation)
  • Conjugated π-system spanning 18 π-electrons
  • Planar geometry with minor distortions from copper coordination [4] [8]

Substituent positions follow the IUPAC porphyrin numbering:

  • Methyl groups at C-3, C-8, C-13, and C-17
  • Ethyl group at C-7
  • Vinyl group at C-12 [1] [5]

Metal Coordination Chemistry

Copper(II) ions occupy the porphyrin center in a square-planar coordination geometry, bonded to four pyrrole nitrogen atoms. Spectroscopic studies reveal:

  • Axial ligand absence: Unlike native chlorophyll, no fifth ligand coordinates to Cu²⁺
  • Redox stability: Cu²⁺ resists reduction to Cu⁺ under physiological conditions [5] [7]
  • Electron paramagnetic resonance (EPR) signature: g‖ = 2.05 and g⊥ = 2.00, characteristic of d⁹ electronic configuration [7]

Component Analysis

Cu-Chlorin e6

  • Structure: Carboxylated chlorin with three carboxylic acid groups
  • Molecular formula: C₃₄H₃₄CuN₄O₆
  • Properties:
    • Major component (≥40% in commercial preparations) [5]
    • Exhibits pH-dependent fluorescence (λₑₓ = 400 nm, λₑₘ = 670 nm) [7]

Cu-Chlorin e4

  • Structure: Lacks the C-13² carboxyl group present in e6
  • Molecular formula: C₃₃H₃₂CuN₄O₅
  • Properties:
    • Enhanced oxidative stability compared to e6 [5]
    • Accounts for 25-30% of mixture components [7]

Copper Pheophorbide

  • Structure: Demetallated pheophorbide a with Cu²⁺ inserted
  • Molecular formula: C₃₂H₃₀CuN₄O₃
  • Properties:
    • Retains the cyclopentanone ring (C-17³ ketone)
    • Comprises ≤15% of commercial mixtures [5] [8]

Other Structural Components

  • Sodium salts: Counterions balance carboxylate and porphyrin negative charges [3] [4]
  • Hydration products: Water molecules hydrogen-bonded to peripheral carboxylates [5]
  • Geometric isomers: Trans-configuration predominates at C-7 and C-8 positions [1] [4]

Solubility Characteristics

Sodium copper chlorophyllin demonstrates excellent water solubility, which is one of its most distinctive physical properties. The compound exhibits a water solubility of 10-13 mg/mL (13.55-17.95 millimolar) at room temperature [1] [2]. This high water solubility is attributed to the presence of sodium counter-ions that neutralize the carboxylate groups in the chlorophyllin structure [3] [4].

In contrast to its high aqueous solubility, sodium copper chlorophyllin shows limited solubility in organic solvents. The compound displays 6.67 mg/mL solubility in dimethyl sulfoxide and is described as slightly soluble in lower alcohols and ketones [1] [5] [6]. It remains insoluble in chloroalkanes, hydrocarbons, and fixed oils [3] [4]. The aqueous solution of sodium copper chlorophyllin is transparent without precipitation under normal conditions, though precipitation can occur when the solution becomes slightly acidic (pH below 6.5) or in the presence of calcium ions [7].

Absorption Spectra

The absorption spectrum of sodium copper chlorophyllin exhibits characteristic features typical of metalloporphyrins, with distinct absorption bands in the ultraviolet-visible region. The compound demonstrates two primary characteristic absorption peaks located at wavelengths of 405 nanometers and 630 nanometers [8] [9] [10] [11].

Soret (B) Band (340-450 nm)

The Soret band, also known as the B band, represents the most intense absorption feature in the visible spectrum of sodium copper chlorophyllin. This band appears in the wavelength region of 340-450 nanometers [8] [12]. The peak maximum occurs at 405-406 nanometers [8] [9] [10] [11], with some studies reporting slight variations depending on the solvent system used. In ethanol, the Soret band peak appears at 411 nanometers [13].

The Soret band arises from π–π* electronic transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital within the highly conjugated porphyrin macrocycle [10]. This transition is responsible for the strong absorption characteristics and the distinctive green coloration of the compound.

Q-Band (600-700 nm)

The Q-band represents the second major absorption feature in the visible spectrum of sodium copper chlorophyllin. This band appears in the wavelength region of 600-700 nanometers [8] [12], with the peak maximum occurring at 630 nanometers [8] [9] [10] [11]. The Q-band is characterized by lower intensity compared to the Soret band but remains significant for the compound's optical properties.

The Q-band absorption is crucial for applications requiring light harvesting in the red region of the spectrum and contributes to the compound's potential use in photodynamic applications and solar energy conversion systems [9] [10].

N-Band (240-320 nm)

The N-band represents an additional absorption feature observed in the ultraviolet region of the spectrum. This band appears in the wavelength region of 240-320 nanometers [8] [12]. The N-band is attributed to higher energy electronic transitions within the porphyrin chromophore system and provides additional spectroscopic characterization of the compound.

Optical Properties

Optical Absorption Coefficient

The optical absorption coefficient of sodium copper chlorophyllin thin films has been systematically evaluated across the ultraviolet-visible-near infrared region. The analysis reveals that the compound exhibits direct optical transitions with an energy gap of 1.63 electron volts [8]. The optical absorption coefficient varies significantly across different wavelength regions, with maximum values occurring in the Soret and Q-band regions.

Molar Extinction Coefficient

The molar extinction coefficient represents a fundamental spectroscopic parameter that quantifies the compound's ability to absorb light at specific wavelengths. For sodium copper chlorophyllin, absorbance measurements at 404 nanometers versus concentration plots demonstrate linear relationships, allowing for the determination of corresponding molar extinction coefficients [14]. The compound demonstrates a specific absorbance of not less than 540 at 405 nanometers (1%, 1 cm path length) in pH 7.5 phosphate buffer [3] [4].

Oscillator Strength

The oscillator strength of sodium copper chlorophyllin represents a quantum mechanical parameter that describes the probability of electronic transitions. This parameter has been evaluated for the principal optical transitions, particularly for the Soret and Q-band absorptions [8]. The oscillator strength values provide insight into the electronic structure and transition probabilities within the metalloporphyrin system.

Electric Dipole Strength

The electric dipole strength of sodium copper chlorophyllin has been calculated as part of comprehensive spectroscopic parameter evaluations. This parameter, denoted as q², represents the square of the electric dipole moment transition and provides information about the electronic charge distribution changes during optical transitions [8]. The electric dipole strength values are particularly relevant for understanding the compound's interaction with electromagnetic radiation.

Nonlinear Optical Properties

Reverse Saturation Absorption

Sodium copper chlorophyllin exhibits reverse saturation absorption behavior, which represents a nonlinear optical phenomenon where the absorption coefficient increases with increasing light intensity [9] [10] [11]. This property is demonstrated through Z-scan measurements, where the open-aperture Z-scan normalized transmittance curve is characterized by a valley, indicating nonlinear absorption behavior [10].

The reverse saturation absorption behavior makes sodium copper chlorophyllin suitable for applications in optical limiting devices, all-optical switches, and saturable absorbers [9] [11]. The magnitude of this nonlinear absorption increases with increasing compound concentration, providing a tunable parameter for device applications.

Negative Nonlinear Refraction

Sodium copper chlorophyllin demonstrates negative nonlinear refraction, also known as self-defocusing behavior [9] [10] [11]. This property is characterized by a negative nonlinear refractive index (n₂ < 0), which causes the compound to act as a diverging lens under high-intensity illumination conditions.

The closed-aperture Z-scan normalized transmittance curve exhibits a peak followed by a valley, confirming the negative sign of the nonlinear refractive index [10]. This self-defocusing effect is attributed to thermal lensing mechanisms, where the sample's refractive index varies with temperature changes induced by laser heating.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides detailed information about the molecular vibrations and structural characteristics of sodium copper chlorophyllin. The infrared absorption spectra allow characterization of vibrational modes for both powder and thin film forms of the compound [8].

The infrared spectroscopic analysis reveals characteristic absorption bands corresponding to various functional groups within the chlorophyllin structure, including carboxylate groups, aromatic ring vibrations, and metal-nitrogen coordination bonds. These spectroscopic features provide confirmation of the compound's structural integrity and can be used for quality control and identification purposes.

Terahertz spectroscopy measurements have been conducted in the range of 0.2-2.5 terahertz at room temperature, revealing intermolecular vibrations and molecular packing interactions [15]. For sodium copper chlorophyllin, a broad spectroscopic feature was observed around 1.8 terahertz, which provides additional characterization of the compound's molecular dynamics and solid-state properties.

Hydrogen Bond Acceptor Count

11

Exact Mass

737.102529 g/mol

Monoisotopic Mass

737.102529 g/mol

Heavy Atom Count

49

UNII

W291NWW1C0

Dates

Last modified: 08-15-2023

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